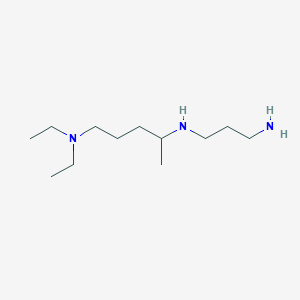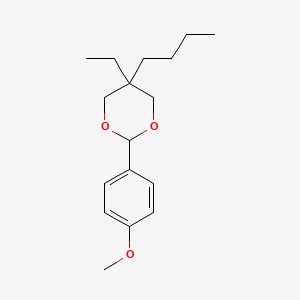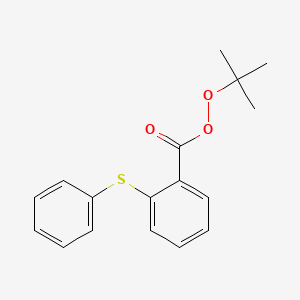![molecular formula C22H22N4O B14736444 Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- CAS No. 5517-32-8](/img/structure/B14736444.png)
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phenol and azo groups, which contribute to its distinct chemical behavior. It is often used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- typically involves a multi-step process. The initial step often includes the nitration of phenol to introduce nitro groups, followed by reduction to form amino groups. These amino groups are then diazotized and coupled with phenol derivatives to form the azo compound. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- involves its interaction with molecular targets through its phenol and azo groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer and radical formation, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4-(1,1-dimethylethyl)-, 1-(hydrogen carbonate)
- Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne
- Phenol, 4-(1,1-dimethylethyl)-, 1,1’,1’'-phosphate
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is unique due to its dual azo groups, which impart distinct chemical properties compared to other phenol derivatives. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Propriétés
Numéro CAS |
5517-32-8 |
|---|---|
Formule moléculaire |
C22H22N4O |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(4-phenyldiazenylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C22H22N4O/c1-22(2,3)16-9-14-21(27)20(15-16)26-25-19-12-10-18(11-13-19)24-23-17-7-5-4-6-8-17/h4-15,27H,1-3H3 |
Clé InChI |
BWVSXJCXZQBCNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



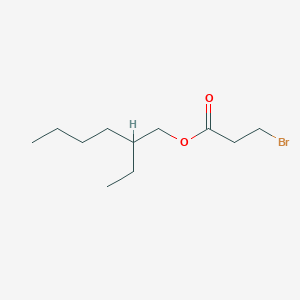
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

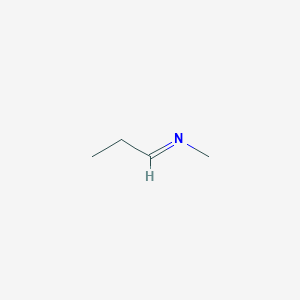
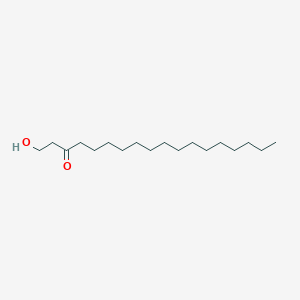
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
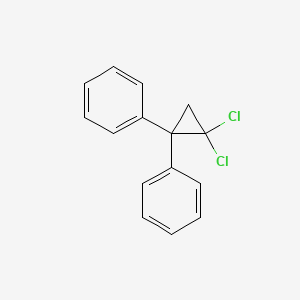
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
